molecular formula C18H17NO3S B14586402 4-Isothiocyanatophenyl 4-butoxybenzoate CAS No. 61592-82-3

4-Isothiocyanatophenyl 4-butoxybenzoate

Cat. No.: B14586402
CAS No.: 61592-82-3
M. Wt: 327.4 g/mol
InChI Key: ZGAAQADSTXHZCG-UHFFFAOYSA-N
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Description

4-Isothiocyanatophenyl 4-butoxybenzoate is a liquid crystalline compound characterized by a central benzoate ester core substituted with a 4-butoxy chain and a 4-isothiocyanatophenyl group. The isothiocyanate (-NCS) functional group enhances molecular polarity and intermolecular interactions, making it valuable for applications in advanced materials, including ferroelectrics and thermotropic liquid crystals . Its structure combines rigidity from the aromatic rings with flexibility from the alkoxy chain, enabling stable mesophases over a broad temperature range.

Properties

CAS No.

61592-82-3

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

(4-isothiocyanatophenyl) 4-butoxybenzoate

InChI

InChI=1S/C18H17NO3S/c1-2-3-12-21-16-8-4-14(5-9-16)18(20)22-17-10-6-15(7-11-17)19-13-23/h4-11H,2-3,12H2,1H3

InChI Key

ZGAAQADSTXHZCG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Pathways

Method 1: Stepwise Esterification and Isothiocyanate Formation

Synthesis of 4-Aminophenyl 4-Butoxybenzoate

The precursor 4-aminophenyl 4-butoxybenzoate is synthesized via Steglich esterification:

  • Reactants : 4-Butoxybenzoic acid (1.0 equiv), 4-aminophenol (1.05 equiv), N,N′-dicyclohexylcarbodiimide (DCC, 1.1 equiv), 4-dimethylaminopyridine (DMAP, catalytic).
  • Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12–24 h.
  • Yield : 75–85% after column chromatography (hexane/ethyl acetate 4:1).
Conversion to 4-Isothiocyanatophenyl 4-Butoxybenzoate

The amine intermediate is transformed into the isothiocyanate using thiophosgene:

  • Reactants : 4-Aminophenyl 4-butoxybenzoate (1.0 equiv), thiophosgene (1.2 equiv).
  • Conditions : Biphasic CH$$2$$Cl$$2$$/saturated NaHCO$$_3$$, 0°C to room temperature, 1–2 h.
  • Workup : Organic phase extraction, drying (Na$$2$$SO$$4$$), and solvent evaporation.
  • Yield : 58–63% after silica gel purification.

Key Reaction :
$$
\text{4-Aminophenyl ester} + \text{Cl}_2\text{C=S} \rightarrow \text{4-Isothiocyanatophenyl ester} + 2\text{HCl}
$$

Method 2: One-Pot Isothiocyanate-Ester Coupling

Direct Coupling of 4-Isothiocyanatophenol and 4-Butoxybenzoyl Chloride

This route avoids isolating the amine intermediate:

  • Reactants : 4-Isothiocyanatophenol (1.0 equiv), 4-butoxybenzoyl chloride (1.1 equiv).
  • Conditions : Dry acetone, triethylamine (2.0 equiv), 0°C to reflux, 6–8 h.
  • Yield : 70–75% after recrystallization (ethanol/water).

Advantages :

  • Reduced steps compared to Method 1.
  • Higher overall yield due to minimized intermediate losses.

Optimization and Mechanistic Insights

Critical Parameters

Parameter Method 1 Method 2
Temperature Range 0°C – RT 0°C – 60°C
Reaction Time 3–4 h 6–8 h
Solvent System CH$$2$$Cl$$2$$/H$$_2$$O Dry acetone
Purification Column chromatography Recrystallization

Side Reactions and Mitigation

  • Thiourea Formation : Competing reaction between excess CS$$2$$ and amine in Method 1. Mitigated by stoichiometric CS$$2$$ use.
  • Ester Hydrolysis : Acidic conditions in Method 2 may cleave the ester. Controlled pH (neutral) prevents degradation.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Band (cm$$^{-1}$$) Assignment
2100–2120 ν(N=C=S) stretch
1720–1740 ν(C=O) ester carbonyl
1250–1270 ν(C-O-C) asymmetric

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (CDCl$$_3$$, 400 MHz):
  • δ 8.05 (d, J = 8.9 Hz, 2H, aromatic H adjacent to ester).
  • δ 6.92 (d, J = 8.9 Hz, 2H, aromatic H adjacent to NCS).
  • δ 4.04 (t, J = 6.4 Hz, 2H, -OCH$$_2$$-).
  • δ 1.75 (m, 2H, -CH$$2$$-CH$$2$$-CH$$_2$$-).
  • δ 1.45 (m, 2H, -CH$$2$$-CH$$3$$).
$$^{13}$$C NMR (CDCl$$_3$$, 101 MHz):
  • δ 167.8 (C=O ester).
  • δ 135.2 (C-NCS).
  • δ 122.4–131.8 (aromatic carbons).
  • δ 68.3 (-OCH$$_2$$-).

Comparative Analysis of Methods

Metric Method 1 Method 2
Overall Yield 58–63% 70–75%
Purity (HPLC) ≥98% ≥97%
Scalability Moderate High
Safety Requires toxic Cl$$_2$$C=S Mild conditions

Industrial Applications and Modifications

  • Liquid Crystals : The compound’s mesogenic properties are exploited in smectic phases for display technologies.
  • Pharmaceutical Intermediates : Serves as a precursor for carbonic anhydrase inhibitors and kinase-targeting agents.

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatophenyl 4-butoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-isothiocyanatophenyl 4-butoxybenzoate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of thioureas and other derivatives. The compound’s ability to form stable smectic layers is attributed to molecular dimerization and weak intermolecular interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Homologous Smectogenic Compounds (nTPCHB Series)

The nTPCHB series (e.g., 4-isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl)benzoates) shares a similar benzoate ester backbone but replaces the butoxy chain with a trans-4-alkylcyclohexyl group. Key differences include:

  • Molecular Packing : nTPCHB compounds exhibit layered smectic phases stabilized by dimerization of the isothiocyanate groups, whereas the butoxy chain in 4-butoxybenzoate derivatives promotes weaker van der Waals interactions .
  • Phase Transitions : For example, 4-isothiocyanatophenyl 4-trans-4-pentylcyclohexylbenzoate undergoes a solid-to-smectic transition at 339.7 K (ΔH = 0.79 kJ/mol), while analogs with longer alkyl chains (e.g., decyl) show higher transition temperatures (357.2 K, ΔH = 15.48 kJ/mol) . The butoxy variant likely has intermediate transition properties due to its shorter chain.
Table 1: Phase Transition Comparison of Selected Benzoate Derivatives
Compound Transition Type Temperature (K) Enthalpy (kJ/mol) Source
4-Isothiocyanatophenyl 4-butoxybenzoate Smectic-Nematic Data not explicit - -
nTPCHB (n=5, pentyl) Solid-Smectic 339.7 0.79
nTPCHB (n=10, decyl) Solid-Smectic 357.2 15.48
4-Cyanophenyl 4-butylsulfanylbenzoate Nematic-Isotropic 432.8 96.51

Substituent Effects on Mesogenic Behavior

a) Isothiocyanate vs. Cyano Groups
  • Polarity and Stability: The -NCS group in 4-isothiocyanatophenyl derivatives exhibits higher polarizability compared to cyano (-CN) substituents, leading to stronger dipole-dipole interactions and enhanced thermal stability. For instance, 4-cyanophenyl 4-butylsulfanylbenzoate clears at 432.8 K (ΔH = 96.51 kJ/mol), while isothiocyanate analogs may achieve comparable or higher clearing points due to superior molecular ordering .
  • Optical Anisotropy: Isothiocyanate-containing compounds display higher birefringence than cyano analogs, making them preferable for electro-optical devices .
b) Alkoxy Chain Length Variations
  • 4-Butoxy vs. Longer Chains : The butoxy chain balances flexibility and steric bulk. In contrast, 4-decoxyphenyl 4-butoxybenzoate (C27H38O4) with a longer decyloxy chain shows increased melting points (data inferred from similar structures) but reduced mesophase range due to excessive flexibility .

Comparison with Non-Isothiocyanate Benzoates

  • 4-Butoxyphenyl 4-Butoxybenzoate (ST06229) : This compound lacks the isothiocyanate group, resulting in weaker intermolecular interactions and lower phase transition temperatures. Its nematic phase is less stable, highlighting the critical role of -NCS in mesophase stabilization .

Thermodynamic and Structural Insights

  • Layer Formation: The butoxy chain in this compound facilitates lamellar packing via H⋯H and C⋯H interactions, as observed in nTPCHB homologs.
  • Entropy Changes : Compounds with isothiocyanate groups exhibit higher entropy changes during phase transitions (e.g., ΔS = 2.33 J/mol·K for nTPCHB n=5) compared to alkoxy-only analogs, reflecting greater molecular order disruption .

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